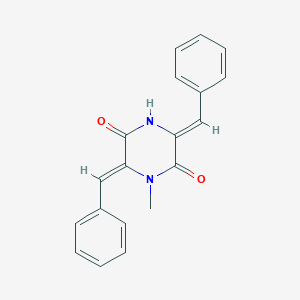

Piperafizine A

Vue d'ensemble

Description

La Pipérafizine A est un composé appartenant à la classe des dérivés de la pipérazine. La pipérazine est un composé organique qui se compose d’un cycle à six chaînons contenant deux atomes d’azote en positions opposées dans le cycle. La Pipérafizine A, comme les autres dérivés de la pipérazine, a montré un potentiel significatif dans diverses applications scientifiques et industrielles en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des dérivés de la pipérazine, y compris la Pipérafizine A, implique souvent des réactions de cyclisation. Une méthode courante est la cyclisation de dérivés de la 1,2-diamine avec des sels de sulfonium. Une autre approche inclut la réaction d’Ugi, l’ouverture de cycle des aziridines sous l’action de N-nucléophiles et la cycloaddition intermoléculaire d’alcynes portant des groupes amino .

Méthodes de production industrielle : La production industrielle de dérivés de la pipérazine peut être réalisée par le biais de réacteurs discontinus ou continus (micro-ondes). Une procédure simplifiée implique la préparation de dérivés de la pipérazine monosubstitués d’une manière à une seule étape à partir d’une pipérazine protonée sans avoir besoin d’un groupe protecteur. Cette méthode utilise la catalyse hétérogène par des ions métalliques supportés sur des résines polymères commerciales .

Analyse Des Réactions Chimiques

Types de réactions : La Pipérafizine A, en tant que dérivé de la pipérazine, peut subir diverses réactions chimiques, notamment :

Oxydation : La pipérazine peut être oxydée pour former des N-oxydes de pipérazine.

Réduction : Les réactions de réduction peuvent convertir les dérivés de la pipérazine en leurs amines correspondantes.

Substitution : La pipérazine peut réagir avec des halogénoalcanes pour former des pipérazines substituées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) sont souvent utilisés.

Substitution : Des halogénoalcanes et des bases comme l’hydrure de sodium (NaH) sont couramment utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent diverses pipérazines substituées, qui sont des blocs de construction cruciaux dans l’industrie pharmaceutique .

4. Applications de la recherche scientifique

La Pipérafizine A a une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif pour la préparation de divers composés organiques.

Biologie : Employé dans l’étude des processus biologiques en raison de sa capacité à former des sels cristallins stables.

Industrie : Utilisé dans le processus de vulcanisation du caoutchouc et le processus de teinture et d’impression des textiles.

Applications De Recherche Scientifique

Piperafizine A has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent for the preparation of various organic compounds.

Biology: Employed in the study of biological processes due to its ability to form stable crystalline salts.

Industry: Utilized in the vulcanization process of rubber and the dyeing and printing process of textiles.

Mécanisme D'action

Le mécanisme d’action de la Pipérafizine A implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant que dérivé de la pipérazine, il agit comme un agoniste des récepteurs GABA. La Pipérafizine A se lie directement et sélectivement aux récepteurs GABA de la membrane musculaire, provoquant une hyperpolarisation des terminaisons nerveuses et entraînant une paralysie flasque de l’organisme cible .

Composés similaires :

- Pipérafizine B

- XR334

- Dérivés de la 2,5-dicétopipérazine

Comparaison : La Pipérafizine A est unique en raison de sa structure moléculaire spécifique et de la présence de certains groupes fonctionnels qui améliorent son activité biologique. Comparée à des composés similaires comme la Pipérafizine B et le XR334, la Pipérafizine A a montré une liposolubilité plus élevée et une meilleure activité anticancéreuse .

Comparaison Avec Des Composés Similaires

- Piperafizine B

- XR334

- 2,5-Diketopiperazine derivatives

Comparison: Piperafizine A is unique due to its specific molecular structure and the presence of certain functional groups that enhance its biological activity. Compared to similar compounds like Piperafizine B and XR334, this compound has shown higher liposolubility and better anticancer activity .

Propriétés

IUPAC Name |

(3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILBTCUXPAXMSM-MCOFMCJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC=CC=C3)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130603-59-7 | |

| Record name | Piperafizine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130603597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

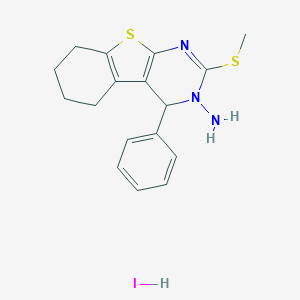

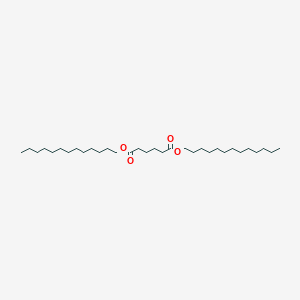

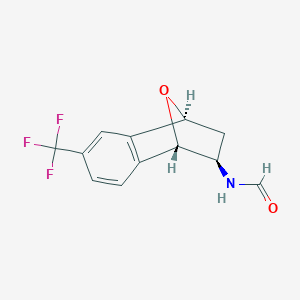

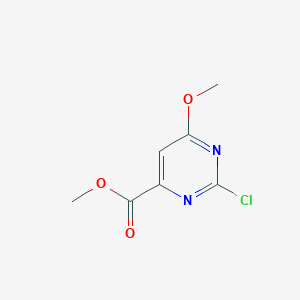

Feasible Synthetic Routes

Q1: What is the significance of Piperafizine A's synergistic activity with Vincristine?

A1: this compound demonstrates a synergistic effect with Vincristine (VCR), a commonly used chemotherapy drug. [] This synergy means that the combined effect of both compounds on cancer cells is greater than the sum of their individual effects. [] This finding is important because it suggests that this compound could potentially enhance the efficacy of Vincristine in treating certain cancers, potentially allowing for lower, less toxic doses of Vincristine to be used.

Q2: Are there any structural analogs of this compound being investigated for anticancer activity?

A3: While the provided abstracts don't directly explore structural analogs of this compound, research has focused on the development of novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives inspired by natural products like Piperafizine B and XR334. [] These compounds share structural similarities with this compound and have shown promising anticancer activities against A549 and Hela cell lines. [] This suggests that modifications to the 2,5-DKP scaffold could lead to the identification of more potent and selective anticancer agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B149425.png)

![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)